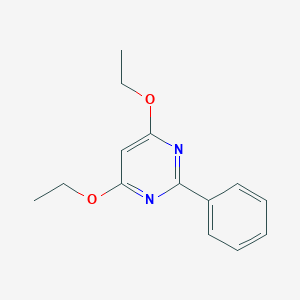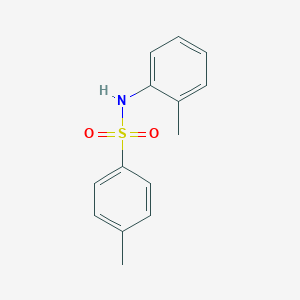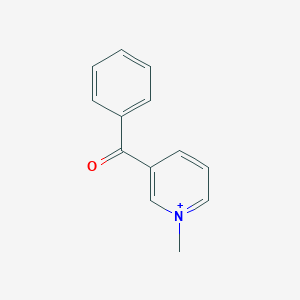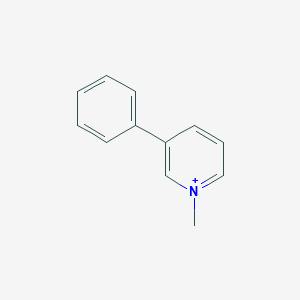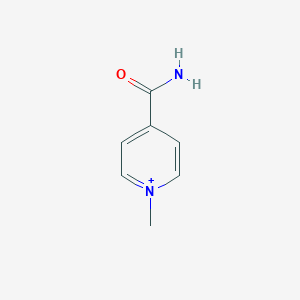
Pyridinium, 4-(aminocarbonyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 4-(aminocarbonyl)-1-methyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. It is a heterocyclic compound that contains a pyridine ring and an aminocarbonyl group. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical, and physiological effects.
Mécanisme D'action
The mechanism of action of pyridinium, 4-(aminocarbonyl)-1-methyl- is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, which can lead to a decrease in the activity of these enzymes. This, in turn, can lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Pyridinium, 4-(aminocarbonyl)-1-methyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain metabolites. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridinium, 4-(aminocarbonyl)-1-methyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on pyridinium, 4-(aminocarbonyl)-1-methyl-. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research. Finally, studies on the toxicity and safety of this compound are needed to determine its suitability for use in humans.
Méthodes De Synthèse
Pyridinium, 4-(aminocarbonyl)-1-methyl- can be synthesized using various methods. One of the most common methods is the reaction of pyridine-4-carboxylic acid with methyl isocyanate. This reaction results in the formation of the desired compound, which can be purified using different techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
Pyridinium, 4-(aminocarbonyl)-1-methyl- has been extensively studied for its potential applications in various fields of scientific research. This compound has been used as a precursor for the synthesis of other heterocyclic compounds. It has also been studied for its potential use in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
45791-94-4 |
|---|---|
Nom du produit |
Pyridinium, 4-(aminocarbonyl)-1-methyl- |
Formule moléculaire |
C7H9N2O+ |
Poids moléculaire |
137.16 g/mol |
Nom IUPAC |
1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-9-4-2-6(3-5-9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1 |
Clé InChI |
BCTLSNNPGPZRTC-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)N |
SMILES canonique |
C[N+]1=CC=C(C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



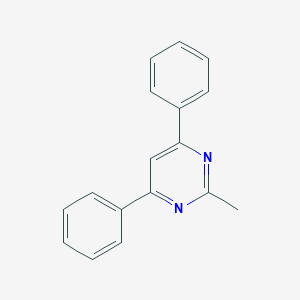
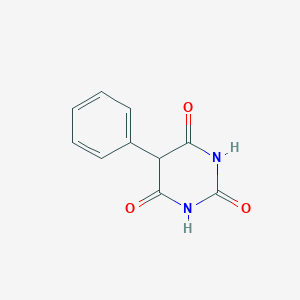
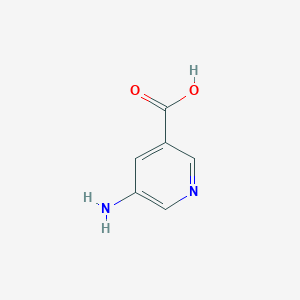
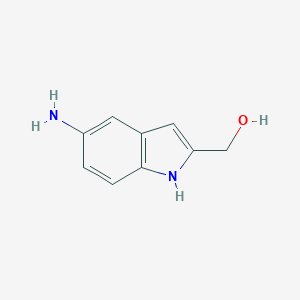
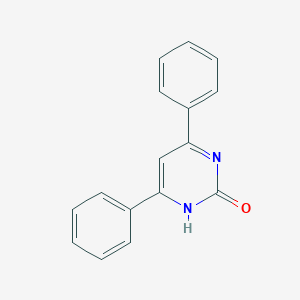
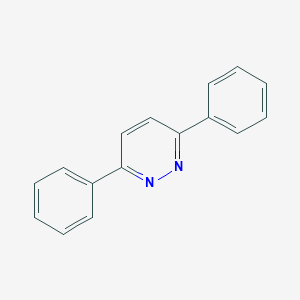
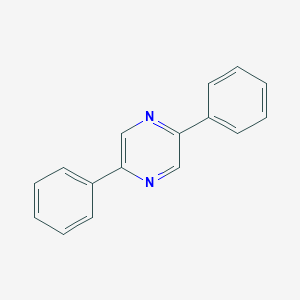
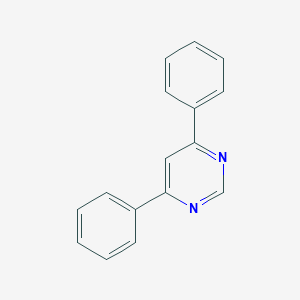
![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)

